Dodecyl Phosphorodichloridate
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Overview
Description
Dodecyl Phosphorodichloridate is an organophosphorus compound characterized by the presence of a lauryl group attached to a dichlorophosphate moiety. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dodecyl Phosphorodichloridate can be synthesized through the reaction of lauryl alcohol with phosphorus oxychloride. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as: [ \text{C}{12}\text{H}{25}\text{OH} + \text{POCl}3 \rightarrow \text{C}{12}\text{H}_{25}\text{OPOCl}_2 + \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of lauryl dichlorophosphate involves large-scale reactions using high-purity reagents. The process is optimized to maximize yield and minimize by-products. The reaction is usually carried out in a solvent such as dichloromethane, and the product is purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: Dodecyl Phosphorodichloridate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines or alcohols to form corresponding phosphoramidates or phosphates.
Hydrolysis: In the presence of water, it hydrolyzes to form lauryl phosphate and hydrochloric acid.
Oxidation and Reduction: While less common, it can participate in oxidation-reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols
Solvents: Dichloromethane, toluene
Catalysts: Pyridine, triethylamine
Major Products:
Phosphoramidates: Formed from reactions with amines
Phosphates: Formed from reactions with alcohols
Lauryl Phosphate: Formed from hydrolysis
Scientific Research Applications
Dodecyl Phosphorodichloridate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various organophosphorus compounds.
Biology: Employed in the modification of biomolecules for studying phosphorylation processes.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of surfactants and flame retardants.
Mechanism of Action
The mechanism of action of lauryl dichlorophosphate involves its ability to act as a phosphorylating agent. It can transfer its phosphate group to nucleophilic targets, such as hydroxyl or amino groups, forming stable phosphate esters or amides. This property is exploited in various chemical and biological applications, where it modifies the structure and function of target molecules.
Comparison with Similar Compounds
Phenyl Dichlorophosphate: Similar in structure but contains a phenyl group instead of a lauryl group.
Methyl Dichlorophosphate: Contains a methyl group, making it less hydrophobic compared to lauryl dichlorophosphate.
Ethyl Dichlorophosphate: Contains an ethyl group, offering different reactivity and solubility properties.
Uniqueness: Dodecyl Phosphorodichloridate is unique due to its long hydrophobic lauryl chain, which imparts distinct amphiphilic properties. This makes it particularly useful in applications requiring surfactant-like behavior, such as in the formulation of detergents and emulsifiers.
Properties
Molecular Formula |
C12H25Cl2O2P |
---|---|
Molecular Weight |
303.20 g/mol |
IUPAC Name |
1-dichlorophosphoryloxydodecane |
InChI |
InChI=1S/C12H25Cl2O2P/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15/h2-12H2,1H3 |
InChI Key |
NVIKEGBHOVMMDC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOP(=O)(Cl)Cl |
Origin of Product |
United States |
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